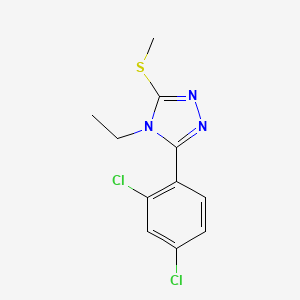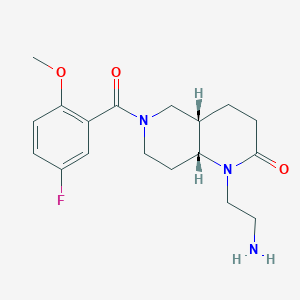
3-(2,4-dichlorophenyl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole, commonly known as DMT, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole compounds, which are known for their diverse biological activities. DMT has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of DMT involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. DMT binds to the active site of COX enzymes and prevents the access of arachidonic acid to the catalytic site. This results in the reduced production of prostaglandins, which are involved in inflammation, pain, and fever. DMT has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which contribute to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
DMT has been reported to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of prostaglandins and to inhibit the activity of COX enzymes. DMT has also been reported to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, DMT has been shown to have antioxidant properties and to scavenge free radicals. It has been reported to protect against oxidative stress and to improve cellular function.
实验室实验的优点和局限性
DMT has several advantages for lab experiments, including its well-established synthesis method, diverse biological activities, and availability. It has been extensively studied and its mechanism of action and physiological effects are well-understood. However, DMT also has some limitations, including its potential toxicity and the need for further studies to evaluate its safety and efficacy. In addition, DMT may have limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on DMT, including the development of new synthesis methods, the evaluation of its safety and efficacy in clinical trials, and the investigation of its potential for the treatment of various diseases. DMT has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and it may have potential for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. In addition, DMT has been reported to have anticancer activity, and further studies are needed to evaluate its potential for cancer therapy. The investigation of new derivatives and analogs of DMT may also lead to the discovery of new bioactive compounds with diverse biological activities.
合成方法
DMT can be synthesized using different methods, including the reaction of 2,4-dichlorobenzonitrile with ethyl 2-(methylthio)acetate in the presence of a base. The resulting intermediate is then treated with hydrazine hydrate to yield DMT. Other methods involve the use of different starting materials and reagents, such as 2,4-dichlorophenyl hydrazine and ethyl acetoacetate. The synthesis of DMT is well-established, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
DMT has been used in various scientific research applications, including as a fungicide, herbicide, and insecticide. It has also been studied for its anti-inflammatory, analgesic, and antipyretic effects. DMT has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation. It has also been reported to have antioxidant properties and to modulate the immune system. DMT has been tested in vitro and in vivo using different animal models, and its efficacy and safety have been evaluated.
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3S/c1-3-16-10(14-15-11(16)17-2)8-5-4-7(12)6-9(8)13/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLYRQBVTCNFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5360760.png)

![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5360768.png)
![2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine](/img/structure/B5360771.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5360779.png)
![1-[(2-methyl-1,3-oxazol-4-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5360791.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5360811.png)
![4-ethyl-5-({1-[(1-phenylcyclopropyl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5360816.png)
![3-methyl-2-oxo-N-phenyl-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxamide](/img/structure/B5360826.png)
![(3aS*,6aS*)-1-oxo-2-propyl-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5360832.png)
![N-[3-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5360844.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5360853.png)
![2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5360861.png)
![N-1,3-benzodioxol-5-yl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5360864.png)